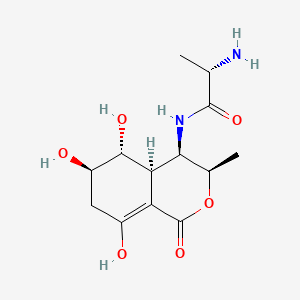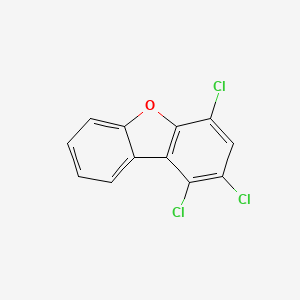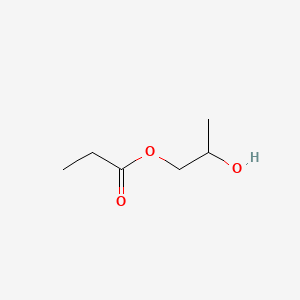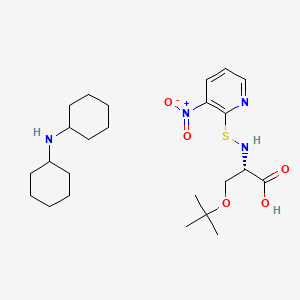![molecular formula C23H23FN2O2 B13748446 1-[3'-[[6-(dimethylamino)-3-pyridinyl]methyl]-2'-fluoro-6'-methoxy[1,1'-biphenyl]-3-yl]Ethanone](/img/structure/B13748446.png)
1-[3'-[[6-(dimethylamino)-3-pyridinyl]methyl]-2'-fluoro-6'-methoxy[1,1'-biphenyl]-3-yl]Ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3’-[[6-(dimethylamino)-3-pyridinyl]methyl]-2’-fluoro-6’-methoxy[1,1’-biphenyl]-3-yl]Ethanone is a complex organic compound with a unique structure that includes a biphenyl core, a pyridine ring, and various functional groups such as dimethylamino, fluoro, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3’-[[6-(dimethylamino)-3-pyridinyl]methyl]-2’-fluoro-6’-methoxy[1,1’-biphenyl]-3-yl]Ethanone typically involves multiple steps, including the formation of the biphenyl core, the introduction of the pyridine ring, and the addition of functional groups. Common synthetic routes may include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Nucleophilic Substitution: Introduction of the fluoro group can be achieved through nucleophilic substitution reactions.
Methylation and Amination: The dimethylamino group can be introduced through methylation and subsequent amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3’-[[6-(dimethylamino)-3-pyridinyl]methyl]-2’-fluoro-6’-methoxy[1,1’-biphenyl]-3-yl]Ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the fluoro and methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
1-[3’-[[6-(dimethylamino)-3-pyridinyl]methyl]-2’-fluoro-6’-methoxy[1,1’-biphenyl]-3-yl]Ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[3’-[[6-(dimethylamino)-3-pyridinyl]methyl]-2’-fluoro-6’-methoxy[1,1’-biphenyl]-3-yl]Ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Biphenyl, 3-methyl-: A structurally related compound with a biphenyl core.
Indole Derivatives: Compounds with similar biological activities and applications
Uniqueness
1-[3’-[[6-(dimethylamino)-3-pyridinyl]methyl]-2’-fluoro-6’-methoxy[1,1’-biphenyl]-3-yl]Ethanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C23H23FN2O2 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
1-[3-[3-[[6-(dimethylamino)pyridin-3-yl]methyl]-2-fluoro-6-methoxyphenyl]phenyl]ethanone |
InChI |
InChI=1S/C23H23FN2O2/c1-15(27)17-6-5-7-18(13-17)22-20(28-4)10-9-19(23(22)24)12-16-8-11-21(25-14-16)26(2)3/h5-11,13-14H,12H2,1-4H3 |
InChI-Schlüssel |
JHWPGYIYXDTCCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2F)CC3=CN=C(C=C3)N(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide](/img/structure/B13748367.png)
![Benzoic acid, 3,3'-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-](/img/structure/B13748374.png)

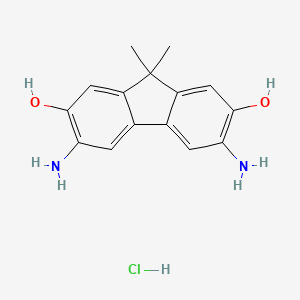
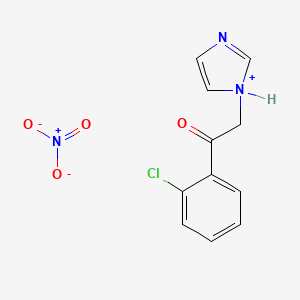
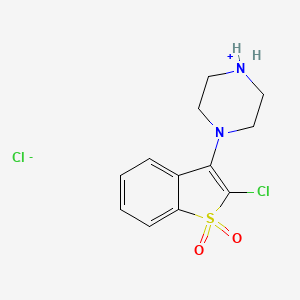
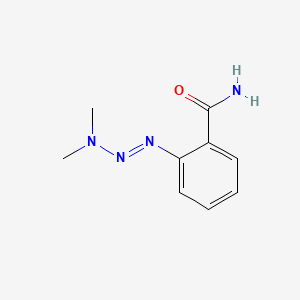


![3-[(2R)-1-acetyl-2-pyrrolidinyl]-alpha-amino-5-Isoxazolepropanoic acid methyl ester](/img/structure/B13748424.png)
